Dspe-peg46-CH2CH2cooh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dspe-peg46-CH2CH2cooh involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) through a carboxylic acid linker. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
Dspe-peg46-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Dspe-peg46-CH2CH2cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of liposomes for gene and drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of nanocarriers for controlled drug release and improved pharmacokinetics
Mechanism of Action
The mechanism of action of Dspe-peg46-CH2CH2cooh involves its ability to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. The polyethylene glycol segment provides steric stabilization, prolonging the circulation time of the drug carriers in the bloodstream. The carboxylic acid group allows for further functionalization, enabling targeted delivery to specific tissues or cells .
Comparison with Similar Compounds
Similar Compounds
Dspe-peg2000: Similar in structure but with a shorter polyethylene glycol chain.
Dspe-peg5000: Has a longer polyethylene glycol chain, providing different pharmacokinetic properties.
Dspe-peg46-DBCO: Contains a dibenzocyclooctyne (DBCO) group for click chemistry applications
Uniqueness
Dspe-peg46-CH2CH2cooh is unique due to its specific polyethylene glycol chain length and carboxylic acid functional group, which provide a balance between hydrophilicity and hydrophobicity. This balance is crucial for the formation of stable drug delivery systems with optimal pharmacokinetic properties.
Properties
Molecular Formula |
C137H269NO58P- |
---|---|
Molecular Weight |
2889.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/p-1/t133-/m0/s1 |
InChI Key |
ZZBOXCZCOKYYEX-PKPHRMRPSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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